N,N-Diethyldiethylenetriamine

概要

説明

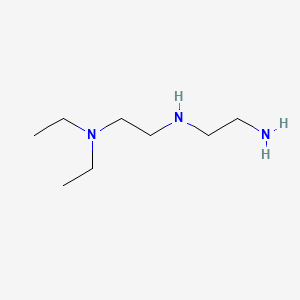

N,N-Diethyldiethylenetriamine is an organic compound with the molecular formula C8H21N3. It is a derivative of diethylenetriamine, where two ethyl groups are attached to the nitrogen atoms. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

N,N-Diethyldiethylenetriamine can be synthesized through the alkylation of diethylenetriamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process where diethylenetriamine is reacted with ethyl chloride or ethyl bromide in the presence of a strong base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

化学反応の分析

Types of Reactions

N,N-Diethyldiethylenetriamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a strong base such as sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Quaternary ammonium salts.

科学的研究の応用

Coordination Chemistry

Complex Formation with Transition Metals

DEDETA is known for its ability to form stable complexes with transition metals, which are crucial in catalysis and materials synthesis. For instance, studies have demonstrated the formation of palladium and platinum complexes with DEDETA that exhibit notable stability and reactivity. The stoichiometry and thermodynamic behavior of these complexes have been characterized, revealing their potential as antitumor agents due to their interaction with biologically relevant ligands like DNA and amino acids .

Table 1: Stability Constants of DEDETA Complexes

Materials Science

Biodegradable Polymers

Recent research has highlighted the incorporation of DEDETA into biodegradable polymer matrices, enhancing their mechanical properties and introducing functionalities such as nitric oxide release. This application is particularly promising for tissue engineering and bone repair due to the elastomeric nature of the resulting materials .

Case Study: Biodegradable NO Donor Polymers

A study synthesized diazeniumdiolated DEDETA and incorporated it into a polymer matrix. The resulting material exhibited controlled release of nitric oxide, which is beneficial for promoting angiogenesis in tissue engineering applications. The antibacterial properties of these polymers were also evaluated, showing significant inhibition against common pathogens like Staphylococcus aureus and Escherichia coli .

Biomedical Applications

Gene Delivery Systems

DEDETA-based polyurethanes have been investigated as potential gene carriers due to their cationic nature and biodegradability. These polycations can encapsulate genetic material, facilitating its delivery into cells while minimizing cytotoxicity .

Biodegradation Studies

Research has shown that polymers incorporating DEDETA can be designed to be biodegradable while maintaining structural integrity during their functional lifespan. This property is essential for developing sustainable materials that minimize environmental impact .

Case Study: Biodegradation Evaluation

A study evaluated the biodegradability of DEDETA-containing polymers using ISO standards. The results indicated significant degradation rates under controlled conditions, suggesting their viability for applications in environmental remediation and sustainable packaging solutions.

作用機序

The mechanism of action of N,N-Diethyldiethylenetriamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, which is crucial in coordination chemistry.

類似化合物との比較

Similar Compounds

Diethylenetriamine: A structural analogue with similar chemical properties but without the ethyl groups.

Triethylenetetramine: Another polyamine with an additional ethylene group, offering different reactivity and applications.

Ethylenediamine: A simpler diamine with fewer nitrogen atoms and different reactivity.

Uniqueness

N,N-Diethyldiethylenetriamine is unique due to the presence of ethyl groups, which enhance its nucleophilicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong nucleophiles and stable coordination complexes.

生物活性

N,N-Diethyldiethylenetriamine (DEETA) is a polyamine compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of drug delivery and cancer treatment. This article explores the biological activity of DEETA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a branched-chain polyamine with the following chemical structure:

- Chemical Formula : C₈H₁₈N₄

- Molecular Weight : 174.25 g/mol

- CAS Number : 111-74-0

The structure consists of two ethyl groups attached to the nitrogen atoms of diethylenetriamine, which contributes to its unique reactivity and biological interactions.

1. Antitumor Activity

Research has shown that complexes formed with DEETA exhibit significant antitumor properties. For instance, platinum(II) complexes with DEETA have been synthesized and characterized. These complexes demonstrated effective binding with DNA constituents, which is critical for their antitumor activity. The stability constants of these complexes were determined under physiological conditions (37°C, ionic strength 0.16 M), indicating their potential effectiveness as chemotherapeutic agents .

Table 1: Stability Constants of DEETA Complexes

| Complex | Stability Constant (log K) |

|---|---|

| [Pd(DEETA)(H₂O)₂]²⁺ | 5.67 |

| [Pt(DEETA)Cl₂] | 6.45 |

2. Gene Delivery

This compound has been utilized in the development of biodegradable polycations for gene delivery systems. A study demonstrated that a polyurethane derivative containing DEETA (DEDA-PU) effectively binds to plasmid DNA, forming positively charged complexes suitable for transfection into cells. The cytotoxicity of DEDA-PU was found to be lower than that of conventional gene carriers like poly(2-dimethylaminoethyl methacrylate), suggesting its potential as a safer alternative for gene therapy applications .

Table 2: Gene Delivery Efficiency of DEDA-PU

| Carrier Type | Transfection Efficiency (%) | Cytotoxicity (IC₅₀ µg/mL) |

|---|---|---|

| DEDA-PU | 75 | 50 |

| PDMAEMA | 70 | 30 |

3. Biocompatibility Studies

The biocompatibility of DEETA-based materials has been evaluated in various studies. One investigation focused on biodegradable stent materials incorporating diazeniumdiolated DEETA, which were assessed for their inflammatory response in vivo. The results indicated that these materials induced a lower inflammatory response compared to traditional stent materials, highlighting their potential for medical applications .

Case Study 1: Acute Toxicity Assessment

An acute toxicity study involving N,N-bis(2-mercaptoethyl)-N',N'-diethylenediamine (BMEDA), a derivative related to DEETA, was conducted on beagles to determine safety profiles at varying doses. The study established no adverse effects at doses up to 2 mg/kg, providing valuable insights into the safety parameters for further clinical applications .

Case Study 2: Drug-Eluting Stents

Research on drug-eluting biodegradable urethral stents revealed that incorporating DEETA-based compounds reduced cytokine production and inflammatory mediators compared to positive controls. This suggests that DEETA could enhance the biocompatibility and therapeutic efficacy of medical implants .

特性

IUPAC Name |

N'-[2-(diethylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c1-3-11(4-2)8-7-10-6-5-9/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFDTSBDWYXVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066986 | |

| Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24426-16-2 | |

| Record name | N,N-Diethyldiethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24426-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(2-Diethylaminoethyl)ethane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethyldiethylenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-aminoethyl)-N,N-diethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(2-DIETHYLAMINOETHYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH8FFX4KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the structural characteristics of a cobalt(III) complex containing DED and its significance?

A2: In the cobalt(III) complex mer-[Co(DED)(acac)(NO2)]ClO4, DED acts as a tridentate ligand, coordinating to the cobalt center through its three nitrogen atoms. [] This coordination creates a meridional geometry around the cobalt ion. The complex also includes an acetylacetonate (acac) ligand and a nitrito (NO2) ligand. This specific combination and arrangement of ligands contribute to the overall stability and properties of the complex.

Q2: Has N,N-diethyldiethylenetriamine been explored in applications beyond its use in potential anticancer cobalt(III) complexes?

A4: Yes, this compound has been investigated as a component in the synthesis of photo-crosslinked biodegradable elastomers for controlled nitric oxide delivery. [] In this application, a diazeniumdiolated derivative of DED acts as a miscible NO donor and is incorporated into a poly(diol citrate) elastomeric matrix. [] These NO-releasing materials show potential for treating thrombosis and restenosis in the vasculature due to their biodegradability, cell compatibility, and sustained NO release properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。